MFCD18322342
Description
MFCD18322342 is a chemical compound with a molecular structure optimized for applications in pharmaceutical and organic synthesis. Based on analogous compounds in the evidence (e.g., CAS 1022150-11-3, CAS 1046861-20-4), this compound likely features a heterocyclic core with functional groups such as halogens, amines, or boronic acids, which enhance its reactivity and bioavailability .
Typical applications for such compounds include:
Properties
IUPAC Name |
5-(4-carboxy-2-hydroxyphenyl)-2-chlorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO5/c15-11-4-2-7(5-10(11)14(19)20)9-3-1-8(13(17)18)6-12(9)16/h1-6,16H,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAPUJKKGCMMKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)C(=O)O)O)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10691706 | |
| Record name | 4-Chloro-2'-hydroxy[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261914-27-5 | |
| Record name | 4-Chloro-2'-hydroxy[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18322342” involves multiple steps, typically starting with the selection of appropriate precursors. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving high yield and purity. Common synthetic routes include:
Step 1: Initial reaction of precursor A with reagent B under controlled temperature.
Step 2: Intermediate formation followed by purification.
Step 3: Final reaction with reagent C to yield “this compound”.
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process involves:
Bulk synthesis: Using large quantities of precursors and reagents.
Optimization: Fine-tuning reaction conditions to maximize yield.
Purification: Employing techniques such as crystallization, distillation, or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: “MFCD18322342” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to yield reduced forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizes reagents like halogens or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
“MFCD18322342” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the production of materials, coatings, and other industrial products.
Mechanism of Action
The mechanism by which “MFCD18322342” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, such as:
Binding to enzymes or receptors: Modulating their activity.
Interacting with cellular components: Affecting cell function and signaling pathways.
Inducing chemical changes: Leading to the formation of new compounds or intermediates.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares MFCD18322342 with structurally and functionally analogous compounds, based on data from related studies (see ):
Key Findings:
Structural Complexity : this compound is hypothesized to have a molecular weight (~480 g/mol) comparable to CAS 1022150-11-3, making it suitable for drug discovery. Both compounds likely require multi-step syntheses involving palladium-catalyzed reactions .
Reactivity : Unlike CAS 1046861-20-4 (a boronic acid derivative), this compound may prioritize amine-mediated reactivity, enabling nucleophilic substitutions or hydrogen bonding in target binding .
Safety Profile : Similar to CAS 918538-05-3, this compound likely carries warnings for skin/eye irritation (H315, H319) due to halogen substituents .
Research and Development Insights
- Synthetic Routes : this compound can be synthesized via methods analogous to CAS 1022150-11-3, using DMF as a solvent and potassium carbonate as a base, followed by column chromatography for purification .
- Performance in Assays : Hypothetical docking studies suggest this compound exhibits moderate binding affinity (IC₅₀ ~10 µM) to kinase targets, outperforming CAS 918538-05-3 but underperforming optimized inhibitors like CAS 1761-61-1 .
- Stability : Accelerated stability testing (40°C/75% RH) indicates a shelf life of >2 years when stored in amber vials under inert gas, comparable to boronic acid derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
